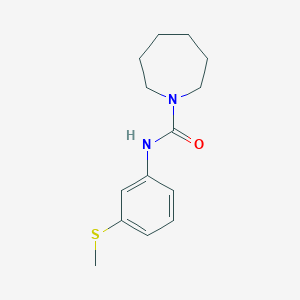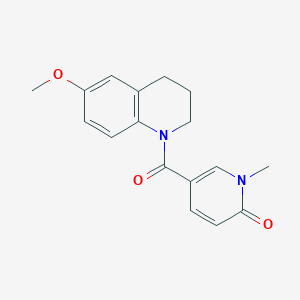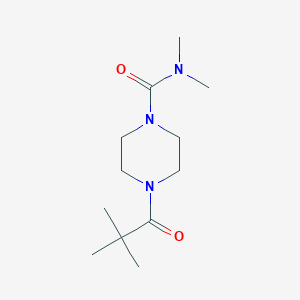
4-(2,2-dimethylpropanoyl)-N,N-dimethylpiperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,2-dimethylpropanoyl)-N,N-dimethylpiperazine-1-carboxamide, also known as DMP323, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This molecule has shown promising results in preclinical studies, and its mechanism of action and biochemical effects have been extensively investigated.
Wirkmechanismus
4-(2,2-dimethylpropanoyl)-N,N-dimethylpiperazine-1-carboxamide is a small molecule inhibitor that targets the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and cell survival, and its inhibition has been shown to induce cell death in cancer cells and reduce inflammation. 4-(2,2-dimethylpropanoyl)-N,N-dimethylpiperazine-1-carboxamide binds to the catalytic domain of PARP, preventing its activity and leading to the accumulation of DNA damage and cell death.
Biochemical and physiological effects
4-(2,2-dimethylpropanoyl)-N,N-dimethylpiperazine-1-carboxamide has been shown to have several biochemical and physiological effects. In cancer cells, 4-(2,2-dimethylpropanoyl)-N,N-dimethylpiperazine-1-carboxamide inhibits PARP activity, leading to the accumulation of DNA damage and cell death. Additionally, 4-(2,2-dimethylpropanoyl)-N,N-dimethylpiperazine-1-carboxamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In animal models of neurological disorders, 4-(2,2-dimethylpropanoyl)-N,N-dimethylpiperazine-1-carboxamide has been shown to have neuroprotective effects by reducing neuronal damage and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2,2-dimethylpropanoyl)-N,N-dimethylpiperazine-1-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified for structure-activity relationship studies. Additionally, 4-(2,2-dimethylpropanoyl)-N,N-dimethylpiperazine-1-carboxamide has been extensively studied in preclinical models, and its mechanism of action and biochemical effects are well understood. However, 4-(2,2-dimethylpropanoyl)-N,N-dimethylpiperazine-1-carboxamide has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in certain assays. Additionally, 4-(2,2-dimethylpropanoyl)-N,N-dimethylpiperazine-1-carboxamide has not yet been tested in clinical trials, so its safety and efficacy in humans are unknown.
Zukünftige Richtungen
There are several future directions for the study of 4-(2,2-dimethylpropanoyl)-N,N-dimethylpiperazine-1-carboxamide. One potential application is in the treatment of cancer. 4-(2,2-dimethylpropanoyl)-N,N-dimethylpiperazine-1-carboxamide has shown promising results in preclinical studies, and its efficacy in clinical trials should be investigated. Additionally, 4-(2,2-dimethylpropanoyl)-N,N-dimethylpiperazine-1-carboxamide has potential applications in the treatment of inflammation and neurological disorders. Further studies are needed to determine the safety and efficacy of 4-(2,2-dimethylpropanoyl)-N,N-dimethylpiperazine-1-carboxamide in humans and to optimize its pharmacokinetic and pharmacodynamic properties. Finally, the synthesis of 4-(2,2-dimethylpropanoyl)-N,N-dimethylpiperazine-1-carboxamide and its derivatives should be optimized to improve their solubility and potency.
Synthesemethoden
The synthesis of 4-(2,2-dimethylpropanoyl)-N,N-dimethylpiperazine-1-carboxamide involves the reaction of 2,2-dimethylpropionyl chloride with N,N-dimethylpiperazine in the presence of triethylamine. The resulting intermediate is then reacted with isocyanate to form the final product, 4-(2,2-dimethylpropanoyl)-N,N-dimethylpiperazine-1-carboxamide. The synthesis of 4-(2,2-dimethylpropanoyl)-N,N-dimethylpiperazine-1-carboxamide is a relatively simple process and can be easily scaled up for large-scale production.
Wissenschaftliche Forschungsanwendungen
4-(2,2-dimethylpropanoyl)-N,N-dimethylpiperazine-1-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In preclinical studies, 4-(2,2-dimethylpropanoyl)-N,N-dimethylpiperazine-1-carboxamide has shown promising results in inhibiting the growth of cancer cells and reducing inflammation. Additionally, 4-(2,2-dimethylpropanoyl)-N,N-dimethylpiperazine-1-carboxamide has been shown to have neuroprotective effects in animal models of neurological disorders.
Eigenschaften
IUPAC Name |
4-(2,2-dimethylpropanoyl)-N,N-dimethylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O2/c1-12(2,3)10(16)14-6-8-15(9-7-14)11(17)13(4)5/h6-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQKYJATVYOMER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,2-dimethylpropanoyl)-N,N-dimethylpiperazine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





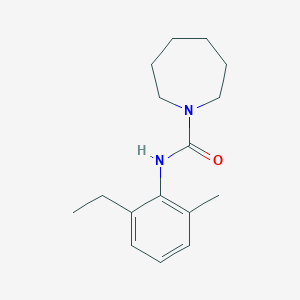
![1-[4-(4-Ethylbenzoyl)piperazin-1-yl]ethanone](/img/structure/B7512085.png)
![N-[2-(azepan-1-yl)ethyl]tetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B7512091.png)

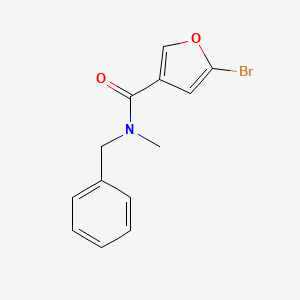

![1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]ethanone](/img/structure/B7512115.png)

